5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine -

5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-6157946
CAS Number:
Molecular Formula: C22H21ClN6
Molecular Weight: 404.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Angiotensin II Receptor Antagonist Activity: Many of the provided papers focus on angiotensin II receptor antagonists. The structural features of the compound, particularly the imidazo[4,5-c]pyridine moiety, are reminiscent of known AT1 and AT2 receptor antagonists [ [], [], [] ]. Therefore, it could be investigated for its potential to interact with these receptors and modulate the renin-angiotensin system.
  • KSP Inhibition: Some papers discuss pyrazole and triazole compounds as inhibitors of KSP (kinesin spindle protein) [ [] ]. The presence of a pyrazole ring in the compound suggests it might be worth exploring its KSP inhibitory activity, which could be relevant for anti-cancer research.
  • Chemokine Receptor Modulation: One paper mentions derivatives of 1,2-bis-sulfonamide as modulators of chemokine receptors [ [] ]. Although the compound doesn't contain a sulfonamide group, its heterocyclic nature might still warrant investigation for chemokine receptor interactions.

(S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a non-peptide Angiotensin II antagonist. It has been studied for its effects on norepinephrine release, mitogen-activated protein kinases, adenosine deaminase activity, and smooth muscle relaxation, demonstrating its diverse biological activity. [ [, , , , , , , ] ]

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 is a potent P2X7 antagonist discovered through a novel synthetic route involving a dipolar cycloaddition reaction. It exhibits robust P2X7 receptor occupancy at low doses in rats. [ [] ]

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compound 35 is a potent P2X7 antagonist with good solubility and tolerability in preclinical species, leading to its selection as a clinical candidate for the treatment of mood disorders. It was discovered using the same synthetic route as Compound 29. [ [] ]

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a small molecule P2X7 antagonist that exhibits high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. [ [] ]

6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

Compound Description: This compound is characterized by its imidazo[4,5-b]pyridine core and a substituted triazole ring connected via a methylene bridge. Its crystal structure and intermolecular interactions have been analyzed through X-ray diffraction and Hirshfeld surface analysis. [ [, ] ]

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that demonstrates potent vasodilator activity in rat pulmonary vascular beds. It has shown efficacy in attenuating monocrotaline-induced pulmonary hypertension. [ [] ]

2-Methyl-1-phenylimidazo[4,5-c]pyridine (2)

Compound Description: This compound exhibits moderate antagonist activity against platelet-activating factor (PAF) with an IC50 of 840 nM. It served as a lead compound for the development of more potent PAF antagonists incorporating various lipophilic groups at the phenyl 4-position. [ [] ]

UK-74,505 (1,4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine)

Compound Description: UK-74,505 is a 1,4-dihydropyridine PAF antagonist used as a reference compound for comparing the potency of newly synthesized benzodiazepine and benzazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine. [ [] ]

2-Butyl-3-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

Compound Description: This compound, an imidazo[4,5-b]pyridine derivative, is described as a potential therapeutic agent for hypertension and congestive heart disease. [ [] ]

(+/-)-3,6,7,8-tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d][1,3]diazepin-8-ol

Compound Description: This compound is an analogue of pentostatin, a potent adenosine deaminase inhibitor. It exhibits moderate adenosine deaminase inhibitory activity (Ki = 9.8 x 10-8 M) and can potentiate the antiviral activity of vidarabine against herpes simplex virus type 1. [ [] ]

Properties

Product Name

5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

5-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C22H21ClN6/c1-28-12-17(20(27-28)15-4-2-6-18(23)10-15)13-29-9-7-19-21(26-14-25-19)22(29)16-5-3-8-24-11-16/h2-6,8,10-12,14,22H,7,9,13H2,1H3,(H,25,26)

InChI Key

TWOKSIYHIKZLTJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCC4=C(C3C5=CN=CC=C5)N=CN4

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCC4=C(C3C5=CN=CC=C5)N=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.